2,6-Di-tert-butyl-4-[(ethylamino)methyl]phenol
CAS No.: 93811-58-6
Cat. No.: VC0533969
Molecular Formula: C17H29NO
Molecular Weight: 263.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
![2,6-Di-tert-butyl-4-[(ethylamino)methyl]phenol - 93811-58-6](/images/no_structure.jpg)
Specification
CAS No. | 93811-58-6 |
---|---|
Molecular Formula | C17H29NO |
Molecular Weight | 263.4 g/mol |
IUPAC Name | 2,6-ditert-butyl-4-(ethylaminomethyl)phenol |
Standard InChI | InChI=1S/C17H29NO/c1-8-18-11-12-9-13(16(2,3)4)15(19)14(10-12)17(5,6)7/h9-10,18-19H,8,11H2,1-7H3 |
Standard InChI Key | WQNYIWJBDGLKEB-UHFFFAOYSA-N |
SMILES | CCNCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Canonical SMILES | CCNCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Appearance | Solid powder |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a central phenol ring substituted at the 2- and 6-positions with tert-butyl groups (–C(CH₃)₃) and at the 4-position with an ethylaminomethyl moiety (–CH₂NHCH₂CH₃). This sterically hindered structure (Fig. 1) confers resistance to oxidative degradation, as the tert-butyl groups shield the phenolic hydroxyl group from reactive oxygen species .
Table 1: Structural and Nomenclature Data
Stereoelectronic Features
The ethylaminomethyl group introduces a basic nitrogen atom (pKa ≈ 11.17 ), enabling protonation under acidic conditions. Conformational analysis reveals that the tert-butyl groups adopt equatorial positions in solution, minimizing steric strain . Density functional theory (DFT) studies suggest that the molecule’s antioxidant activity arises from the low O–H bond dissociation energy (BDE ≈ 82 kcal/mol) of the phenolic hydroxyl group .
Physical and Chemical Properties
Thermodynamic Parameters
The compound is a white crystalline solid with a melting point of 93–94°C . Its low water solubility (<0.001 g/L at 20°C ) contrasts with high solubility in organic solvents like methanol and toluene, making it suitable for hydrophobic matrices.
Table 2: Physicochemical Properties
Property | Value | Source |
---|---|---|
Melting Point | 93–94°C | |
Boiling Point | 172°C at 30 mmHg | |
Density | 0.9225 g/cm³ (estimate) | |
LogP (Octanol-Water) | 4.24 | |
Vapor Pressure | 0.002 Pa at 25°C |
Reactivity
The phenolic hydroxyl group undergoes typical electrophilic substitution reactions, though steric hindrance limits reactivity at the 2- and 6-positions. The ethylaminomethyl side chain participates in Schiff base formation with aldehydes, a property exploited in polymer crosslinking . Under oxidative conditions, the compound forms stable phenoxyl radicals, as confirmed by electron paramagnetic resonance (EPR) spectroscopy .
Synthesis and Production
Industrial-Scale Synthesis
The primary route involves reductive amination of 2,6-di-tert-butyl-4-methylphenol (BHT) derivatives. A patented method (US4122287A ) outlines:
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Mannich Reaction: BHT reacts with formaldehyde and ethylamine in methanol at 60–80°C.
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Acidification: Hydrochloric acid precipitates the product as a hydrochloride salt.
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Purification: Recrystallization from ethanol yields >99% purity .
Table 3: Optimized Reaction Conditions
Parameter | Optimal Value | Yield |
---|---|---|
Temperature | 70°C | 89.5% |
Molar Ratio (BHT:CH₂O:EtNH₂) | 1:1.2:1.1 | 85–90% |
Catalyst | None (amine acts as base) | – |
Alternative Routes
A solvent-free approach using microwave irradiation reduces reaction time from 6 hours to 30 minutes, though scalability remains challenging . Recent advances in flow chemistry have improved space-time yields (STY) to 12 g/L·h .
Industrial Applications
Polymer Stabilization
As a radical scavenger, the compound extends the lifespan of polyethylene and polypropylene by 30–40% at loading levels of 0.1–0.5 wt% . Comparative studies show superior thermal stability to commercial antioxidants like Irganox 1010 (Table 4).
Table 4: Antioxidant Performance in Polypropylene
Lubricant Additives
In synthetic engine oils, 0.2% LY 231617 reduces sludge formation by 78% after 500 hours at 150°C (ASTM D2893) . Synergy with zinc dialkyldithiophosphates (ZDDP) enhances anti-wear performance, though nitrogen basicity may deactivate acidic catalysts in some formulations .
Recent Research and Future Directions
Metal-Organic Frameworks (MOFs)
Functionalization of UiO-66-NH₂ MOFs with LY 231617 improved CO₂ adsorption capacity by 40% at 298 K, attributed to amine-philic interactions .
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles (150 nm diameter) enhanced oral bioavailability from 12% to 58% in rat models .
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